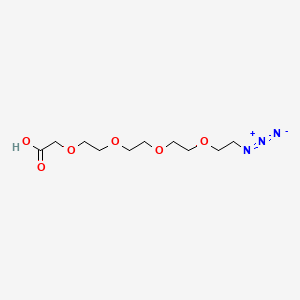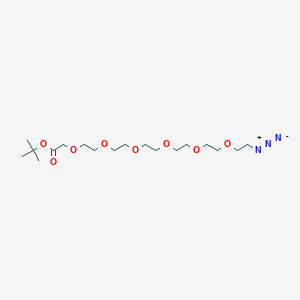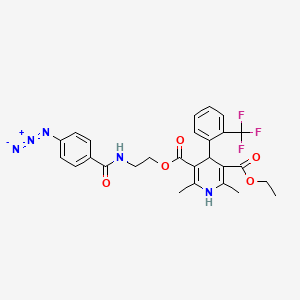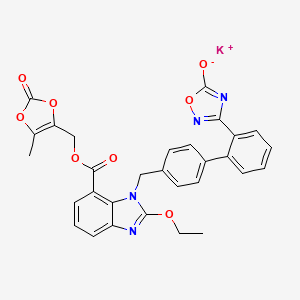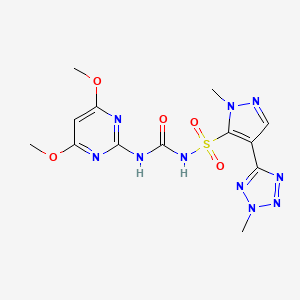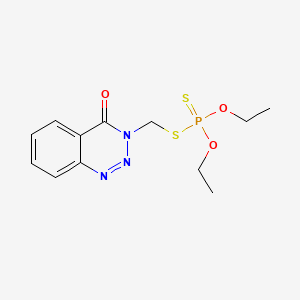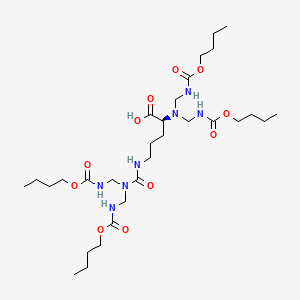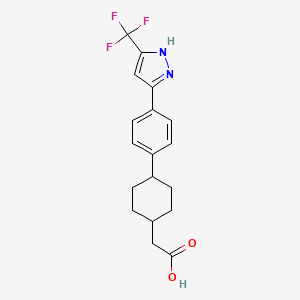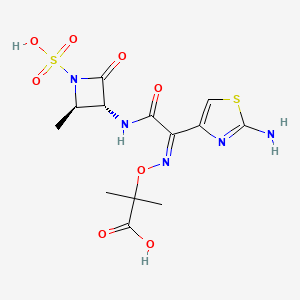
アズトレオナム
概要
説明
Aztreonam is a monocyclic beta-lactam antibiotic that belongs to the monobactam class. It was originally isolated from the bacterium Chromobacterium violaceum. Aztreonam is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa. It is effective against a variety of infections such as bone infections, endometritis, intra-abdominal infections, pneumonia, urinary tract infections, and sepsis .
科学的研究の応用
Aztreonam has a wide range of scientific research applications, including:
Chemistry: Aztreonam is used as a model compound in studies of beta-lactam antibiotics and their chemical properties.
Biology: Researchers use aztreonam to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells.
Medicine: Aztreonam is used in clinical research to develop new treatment strategies for infections caused by gram-negative bacteria.
作用機序
Target of Action
Aztreonam is a monocyclic beta-lactam antibiotic, originally isolated from Chromobacterium violaceum. It has a high affinity for the penicillin-binding protein 3 (PBP3) of aerobic gram-negative bacteria . PBP3 plays a crucial role in bacterial cell wall synthesis, making it a primary target of aztreonam .
Mode of Action
Aztreonam works by inhibiting bacterial cell wall synthesis. It binds to PBP3 and inhibits the third and last stage of bacterial cell wall synthesis . This interaction with PBP3 prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall .
Biochemical Pathways
The binding of aztreonam to PBP3 disrupts the normal synthesis of the bacterial cell wall. This disruption affects the peptidoglycan biosynthesis pathway, leading to a weakened cell wall and eventual bacterial cell death . The exact downstream effects on other biochemical pathways are still under investigation .
Pharmacokinetics
Aztreonam exhibits good pharmacokinetic properties. It is resistant to beta-lactamases, which are enzymes produced by some bacteria that can degrade antibiotics and confer resistance . The serum half-life of aztreonam averages 1.7 hours in subjects with normal renal function, independent of the dose and route of administration . In healthy subjects, the serum clearance was 91 mL/min and renal clearance was 56 mL/min .
Result of Action
The result of aztreonam’s action is the death of the bacteria. By preventing the formation of the bacterial cell wall, aztreonam causes the bacteria to become structurally compromised, leading to cell lysis and death .
Action Environment
Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . The efficacy of aztreonam can be influenced by various environmental factors such as the presence of other bacteria that produce beta-lactamases .
生化学分析
Biochemical Properties
Aztreonam plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, particularly penicillin-binding protein 3 (PBP3), which is essential for the crosslinking of peptidoglycan in the bacterial cell wall . By binding to PBP3, Aztreonam disrupts the final stages of cell wall synthesis, leading to bacterial cell death . This interaction is highly specific, and Aztreonam does not induce beta-lactamase activity, making it effective against beta-lactamase-producing bacteria .
Cellular Effects
Aztreonam exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, causing the inhibition of cell wall synthesis and subsequent cell lysis . This action leads to the leakage of cellular contents and bacterial death . Aztreonam’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bactericidal activity, which disrupts normal cellular functions and leads to the cessation of bacterial growth .
Molecular Mechanism
The molecular mechanism of Aztreonam involves its high affinity binding to penicillin-binding protein 3 (PBP3) in bacterial cells . By binding to PBP3, Aztreonam inhibits the third and final stage of bacterial cell wall synthesis, preventing the crosslinking of peptidoglycan strands . This inhibition results in the weakening of the cell wall structure, leading to cell lysis and death . Aztreonam’s resistance to beta-lactamase hydrolysis further enhances its effectiveness against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aztreonam have been observed to change over time. Aztreonam is stable under various conditions, but its effectiveness can diminish with prolonged exposure to certain environmental factors . Studies have shown that Aztreonam maintains its bactericidal activity over extended periods, but degradation can occur, leading to reduced efficacy . Long-term effects on cellular function include sustained inhibition of bacterial growth and prevention of resistance development .
Dosage Effects in Animal Models
The effects of Aztreonam vary with different dosages in animal models. At therapeutic doses, Aztreonam effectively treats bacterial infections without significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects include the minimum inhibitory concentration required to achieve bactericidal activity, which varies depending on the bacterial strain and infection site .
Metabolic Pathways
Aztreonam is involved in several metabolic pathways, primarily related to its role in inhibiting bacterial cell wall synthesis . It interacts with enzymes involved in peptidoglycan biosynthesis, leading to the depletion of cell wall precursors . Additionally, Aztreonam affects nucleotide metabolism and lipid metabolism, contributing to its bactericidal effects . The combination of Aztreonam with beta-lactamase inhibitors enhances its activity by preventing degradation and increasing its stability .
Transport and Distribution
Aztreonam is transported and distributed within cells and tissues through various mechanisms . It can be administered via intravenous, intramuscular, nebulized, and intraperitoneal routes . Once administered, Aztreonam is distributed throughout the body, with a volume of distribution at steady-state of approximately 0.16 L/kg . It is primarily excreted by the kidneys, with a small percentage metabolized to inactive compounds .
Subcellular Localization
Aztreonam’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets penicillin-binding proteins located in the cell membrane, disrupting cell wall synthesis and leading to cell lysis . Aztreonam’s activity is not significantly affected by subcellular compartmentalization, as its primary target is the bacterial cell wall .
準備方法
Synthetic Routes and Reaction Conditions
Aztreonam is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various chemical transformations to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In industrial settings, aztreonam is produced through a multi-step synthesis process that involves the use of large-scale reactors and precise control of reaction conditions. The process includes the preparation of intermediates, purification steps, and final formulation. The industrial production methods are designed to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Aztreonam undergoes several types of chemical reactions, including:
Oxidation: Aztreonam can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of aztreonam.
Substitution: Aztreonam can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of aztreonam include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of aztreonam depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of aztreonam that may have different pharmacological properties .
類似化合物との比較
Similar Compounds
Ceftazidime: Another beta-lactam antibiotic that is effective against gram-negative bacteria.
Imipenem: A broad-spectrum beta-lactam antibiotic that is used to treat a variety of bacterial infections.
Meropenem: A carbapenem antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria.
Uniqueness of Aztreonam
Aztreonam is unique among beta-lactam antibiotics due to its monocyclic structure, which makes it resistant to beta-lactamases produced by many gram-negative bacteria. This resistance allows aztreonam to remain effective against bacteria that have developed resistance to other beta-lactam antibiotics .
特性
Key on ui mechanism of action |
The bactericidal action of aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that aztreonam interferes with an autolysin inhibitor. |
|---|---|
CAS番号 |
78110-38-0 |
分子式 |
C13H17N5O8S2 |
分子量 |
435.4 g/mol |
IUPAC名 |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/t5-,7-/m0/s1 |
InChIキー |
WZPBZJONDBGPKJ-FSPLSTOPSA-N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
異性体SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
正規SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
外観 |
Solid powder |
Key on ui other cas no. |
78110-38-0 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Insoluble |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aztreonam; Az threonam; Az-threonam; Azactam; Azthreonam; Aztreonam; Aztreonam Esteve Brand; Aztreonam Squibb Brand; Bristol Myers Squibb Brand of Aztreonam; Bristol-Myers Squibb Brand of Aztreonam; Esteve Brand of Aztreonam; Sanofi Winthrop Brand of Aztreonam; SQ 26,776; SQ-26,776; SQ26,776; Squibb Brand of Aztreonam; Urobactam |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


